An In-depth Technical Guide to the Core Chemical Properties and Structure of Bromodichloromethane
An In-depth Technical Guide to the Core Chemical Properties and Structure of Bromodichloromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodichloromethane (BDCM) is a trihalomethane that has garnered significant attention in the scientific community due to its prevalence as a disinfection byproduct in chlorinated drinking water and its potential toxicological implications.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for bromodichloromethane, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Bromodichloromethane is a methane (B114726) derivative where one hydrogen atom is substituted by a bromine atom and two hydrogen atoms are substituted by chlorine atoms.
Molecular Structure:
Caption: 2D and pseudo-3D representation of Bromodichloromethane.
| Identifier | Value |
| IUPAC Name | Bromo(dichloro)methane |
| CAS Number | 75-27-4 |
| Molecular Formula | CHBrCl₂ |
| InChI | 1S/CHBrCl2/c2-1(3)4/h1H |
| InChIKey | FMWLUWPQPKEARP-UHFFFAOYSA-N |
| SMILES | C(Br)(Cl)Cl |
Physicochemical Properties
The physicochemical properties of bromodichloromethane are crucial for understanding its environmental fate, transport, and toxicokinetics.
| Property | Value | Reference |
| Molecular Weight | 163.83 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.980 g/cm³ at 20 °C | [2] |
| Melting Point | -57.1 °C | [2] |
| Boiling Point | 90.1 °C | [2] |
| Water Solubility | 4.5 g/L at 20 °C | [2] |
| Vapor Pressure | 50 mmHg at 20 °C | [1] |
| log Kow (Octanol-Water Partition Coefficient) | 2.00 | [1] |
| Refractive Index (n20/D) | 1.497 | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of bromodichloromethane.
| Spectroscopic Data | Values |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.19 ppm (singlet) |
| ¹³C NMR | δ 130 ppm |
Experimental Protocols
Synthesis of Bromodichloromethane
A common laboratory-scale synthesis of bromodichloromethane involves the haloform reaction or the reaction of chloroform (B151607) with a bromine source. The following is a generalized procedure based on established chemical principles.
Materials:
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Chloroform (CHCl₃)
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Bromoform (B151600) (CHBr₃)
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Triethylbenzylammonium chloride (TEBAC)
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Sodium hydroxide (B78521) (NaOH)
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Dichloromethane (CH₂Cl₂) (for extraction)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Distilled water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of chloroform and bromoform is prepared.
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An aqueous solution of sodium hydroxide is added to the flask.
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A catalytic amount of triethylbenzylammonium chloride is added to the mixture.
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The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by gas chromatography.
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Upon completion, the reaction mixture is transferred to a separatory funnel.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with distilled water to remove any remaining sodium hydroxide and TEBAC.
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The organic layer is dried over anhydrous magnesium sulfate.
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The drying agent is removed by filtration.
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Bromodichloromethane is isolated from the filtrate by fractional distillation.
Purification of Bromodichloromethane
Purification of synthesized or commercially available bromodichloromethane can be achieved by fractional distillation.
Procedure:
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The crude bromodichloromethane is placed in a distillation flask.
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A fractional distillation apparatus is assembled.
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The flask is heated gently in a heating mantle.
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The fraction distilling at the boiling point of bromodichloromethane (approximately 90 °C at atmospheric pressure) is collected. The purity of the collected fraction should be verified by gas chromatography.
Analysis of Bromodichloromethane by EPA Method 524.2
EPA Method 524.2 is a widely used method for the analysis of volatile organic compounds (VOCs) in drinking water, including bromodichloromethane.[1][4] The method utilizes purge and trap gas chromatography-mass spectrometry (GC/MS).[1]
Summary of the Method:
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Sample Collection and Preservation: Samples are collected in glass vials with zero headspace. If residual chlorine is present, a dechlorinating agent such as ascorbic acid is added.
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Purge and Trap: An inert gas is bubbled through the water sample, purging the volatile organic compounds.[1] These compounds are then trapped on a sorbent tube.[1]
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Desorption and Analysis: The sorbent trap is heated, and the trapped compounds are desorbed and transferred to a gas chromatograph.[1] The compounds are separated on a capillary column and detected by a mass spectrometer.[1]
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Identification and Quantification: Identification is based on the retention time and the mass spectrum of the compound. Quantification is achieved by comparing the response of the analyte to that of an internal standard.
Metabolic Pathways
The metabolism of bromodichloromethane is a critical area of study in toxicology and drug development. The two primary metabolic pathways are cytochrome P450 oxidation and glutathione (B108866) conjugation.
Cytochrome P450 Oxidation
Caption: Cytochrome P450-mediated oxidative metabolism of Bromodichloromethane.
Glutathione Conjugation
Caption: Glutathione S-transferase-mediated conjugation of Bromodichloromethane.
Conclusion
This technical guide provides a foundational understanding of the chemical properties, structure, and key experimental methodologies related to bromodichloromethane. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, toxicological studies, and drug development. A thorough comprehension of these core aspects is essential for the safe handling, accurate analysis, and informed assessment of the biological effects of this important compound.
